Cerdulatinib
Übersicht
Beschreibung
Cerdulatinib is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies . It has the lowest nM IC50 values against TYK2, JAK1, JAK2, JAK3, FMS, and SYK . It is being developed by Portola Pharmaceuticals .
Molecular Structure Analysis
Cerdulatinib has a molecular formula of C20H27N7O3S and a molar mass of 445.54 g/mol . Its IUPAC name is 4-(Cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide .Chemical Reactions Analysis
Cerdulatinib demonstrates complete SYK and JAK pathway inhibition in whole blood of patients at tolerated exposures . Target inhibition correlated with serum cerdulatinib concentration, and IC50 values against B-cell antigen receptor (BCR), IL2, IL4, and IL6 signaling pathways were 0.27 to 1.11 μmol/L, depending on the phosphorylation event .Physical And Chemical Properties Analysis
Cerdulatinib is a small molecule with a molecular weight of 445.54 g/mol . It has a complex structure that includes a pyrimidine ring, which is likely key to its ability to inhibit SYK and JAK kinases .Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Tumor Response : Cerdulatinib, a dual SYK/JAK inhibitor, demonstrated potent and selective inhibition of SYK/JAK signaling in patients with relapsed/refractory B-cell malignancies. Target inhibition correlated with serum cerdulatinib concentration, and significant correlations were observed between SYK and JAK pathway inhibition and tumor response. Serum inflammation markers were reduced by cerdulatinib, with several markers significantly correlating with tumor response (Coffey et al., 2017).
Effectiveness in B-Cell Malignancies : In a Phase I study, cerdulatinib showed promising therapeutic advantage for dual inhibition of both Syk and Jak kinases in the treatment of B-cell malignancies. The study demonstrated that cerdulatinib was efficacious in rodent models of B-cell lymphoma and autoimmune disease and showed anti-tumor activity in genetically diverse B-cell lymphoma cell lines (Patel et al., 2014).
Antagonizing B-Cell Receptor and Microenvironmental Signaling : Cerdulatinib antagonizes B-cell receptor (BCR) and microenvironmental signaling in chronic lymphocytic leukemia (CLL). It inhibited BCR- and IL4-induced downstream signaling in CLL cells and induced apoptosis, especially in samples with greater BCR signaling capacity and response to IL4. It also overcame anti-IgM, IL4/CD40L, or nurse-like cell-mediated protection by preventing upregulation of MCL-1 and BCL-XL (Blunt et al., 2016).
Overcoming Ibrutinib Resistance in CLL : Cerdulatinib was effective in overcoming the support of microenvironment and induced CLL cell death at clinically achievable concentrations. It blocked proliferation of ibrutinib-resistant primary CLL cells and of BTKC481S-transfected/ibrutinib-resistant lymphoma cells, showing that simultaneous targeting of BCR and JAK-STAT pathways is a more effective strategy relative to single BTK inhibition (Guo et al., 2017).
Activity in Diffuse Large B-Cell Lymphoma : Cerdulatinib showed broad anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL). It induced apoptosis in DLBCL cell lines, accompanied by inhibition of BCR components and STAT3 phosphorylation. This suggested that JAK/STAT and BCR signaling can be blocked by cerdulatinib in primary GCB and non-GCB DLBCL tumor cells (Ma et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLPECHZZQDNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115521 | |
Record name | Cerdulatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerdulatinib | |
CAS RN |
1198300-79-6 | |
Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerdulatinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerdulatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerdulatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERDULATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.